molecular formula C12H27PS B1595957 Tributylphosphine sulfide CAS No. 3084-50-2

Tributylphosphine sulfide

Cat. No.: B1595957
CAS No.: 3084-50-2
M. Wt: 234.38 g/mol
InChI Key: FQVPFGDPYSIWTM-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Chalcogenides in Contemporary Chemistry

Organophosphorus compounds, which are organic compounds containing phosphorus, are a cornerstone of modern chemistry. wikipedia.org Those that include a chalcogen (sulfur, selenium, or tellurium) bonded to the phosphorus atom are known as organophosphorus chalcogenides and are noted for their diverse applications. core.ac.uk Compounds containing a phosphorus-sulfur (P=S) bond, like tributylphosphine (B147548) sulfide (B99878), are particularly prevalent in the scientific literature. mdpi.com They serve as crucial intermediates, ligands in catalysis, and building blocks for materials science. core.ac.ukmdpi.comontosight.ai The stability of the thiophosphinyl group often makes phosphine (B1218219) sulfides useful as protected and more easily handled versions of their corresponding phosphines. oup.com

Historical Trajectories in the Study of Phosphine Sulfides

The study of organophosphorus compounds has a rich history, with phosphine itself being structurally similar to ammonia. britannica.com The development of methods to create phosphorus-carbon bonds opened up a vast field of chemistry. wikipedia.org The synthesis of phosphine sulfides, often achieved through the direct reaction of a phosphine with elemental sulfur, has been a long-standing area of investigation. mdpi.comresearchgate.net Early methods often required heat or long reaction times. mdpi.com Over the years, research has focused on developing more efficient and milder synthetic routes. mdpi.comresearchgate.net Mechanistic studies, such as the nucleophilic attack of the phosphine on the sulfur molecule, have provided a deeper understanding of this fundamental reaction. mdpi.com

Scope and Research Trajectories of Tributylphosphine Sulfide Investigations

This compound is synthesized from tributylphosphine, which in turn can be prepared from reagents like phosphorus halides and organometallic compounds. wikipedia.orgchemicalbook.com The direct reaction of tributylphosphine with sulfur is a common method for preparing the sulfide. ontosight.ai

Current research involving this compound often explores its role as a ligand in coordination chemistry and catalysis. ontosight.aicymitquimica.com Its ability to stabilize metal complexes facilitates a variety of chemical reactions. cymitquimica.com For instance, it has been investigated for its role in the S–S metathesis in polysulfide polymers, where it is converted to this compound during the process. rsc.org This highlights its utility in materials science for applications such as polymer repair and recycling. rsc.org The compound's reactivity is largely attributed to the phosphorus-sulfur bond, which can engage in nucleophilic substitution reactions. cymitquimica.com

Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₂₇PS ontosight.aicymitquimica.comnih.govchemsrc.comcymitquimica.comchemnet.com
Molecular Weight 234.38 g/mol nih.govchemsrc.comcymitquimica.com
Appearance Colorless to light yellow liquid cymitquimica.comjk-sci.com
Boiling Point 302.1°C at 760 mmHg chemsrc.comchemnet.com
Flash Point 136.5°C chemsrc.comchemnet.com
Density 0.906 g/cm³ chemsrc.comchemnet.com
Refractive Index 1.467 chemsrc.comchemnet.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tributyl(sulfanylidene)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27PS/c1-4-7-10-13(14,11-8-5-2)12-9-6-3/h4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQVPFGDPYSIWTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP(=S)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184854
Record name Tributylphosphine sulfide
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Molecular Weight

234.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3084-50-2
Record name Tributylphosphine sulfide
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Record name Tributylphosphine sulfide
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Record name Tributylphosphine sulfide
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Record name Tributylphosphine sulphide
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Record name TRIBUTYLPHOSPHINE SULFIDE
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Advanced Synthetic Methodologies for Tributylphosphine Sulfide

Direct Sulfurization Approaches of Tributylphosphine (B147548)

The most fundamental method for synthesizing tributylphosphine sulfide (B99878) is through the direct reaction of tributylphosphine with elemental sulfur. ontosight.ai This approach is valued for its atom economy, as elemental sulfur, often a byproduct of the oil and gas industry, serves as the direct sulfur precursor. mdpi.com

The efficiency of the direct sulfurization of phosphines is highly dependent on reaction conditions such as solvent, temperature, and concentration. While historical methods often described the reaction as slow at room temperature or requiring high heat, recent studies have demonstrated that optimization of these parameters can lead to rapid and high-yield synthesis. mdpi.com

Research using triphenylphosphine (B44618) as a model substrate, with principles applicable to tributylphosphine, has shown that the reaction proceeds very quickly in common laboratory solvents. mdpi.com The choice of solvent can influence the reaction rate and ease of product isolation. For instance, a study demonstrated the rapid precipitation of triphenylphosphine sulfide from dichloromethane (B109758) (CH₂Cl₂) within seconds of reaction initiation. mdpi.comresearchgate.net The reaction can be performed effectively in highly concentrated media or even with minimal solvent, which aligns with green chemistry principles. mdpi.com

Interactive Table: Effect of Solvent on Phosphine (B1218219) Sulfurization (Illustrative)

The following data is based on the rapid synthesis of triphenylphosphine sulfide, demonstrating the general suitability of various solvents for direct sulfurization of phosphines.

SolventReaction TimeObservationsYieldCitation
Dichloromethane (CH₂Cl₂)< 1 minuteHomogeneous pale-yellow solution forms, followed by product precipitation.88% mdpi.com
Chloroform (CHCl₃)< 1 minuteSuitable for the reaction.High mdpi.com
Toluene< 1 minuteSuitable for the reaction.High mdpi.com

Systematic experimentation and modeling, often employing techniques like Design of Experiments (DoE), are crucial for optimizing such reaction parameters to achieve the desired outcome efficiently. catalysis.blog

The mechanism of direct sulfurization involves the nucleophilic attack of the phosphine on the elemental sulfur allotrope, typically cyclooctasulfur (S₈). mdpi.comresearchgate.net This reaction has been a subject of study for decades, with foundational work providing key insights. acs.org

The proposed mechanism initiates with the trivalent phosphorus atom of the phosphine acting as a nucleophile, attacking the S₈ ring. mdpi.com This initial attack is likely the rate-determining step and leads to the formation of a zwitterionic persulfide intermediate. mdpi.com This is followed by a cascade of subsequent attacks by other phosphine molecules, ultimately breaking down the polysulfide chain to yield eight molecules of the phosphine sulfide product. mdpi.com Density Functional Theory (DFT) calculations have been employed to provide a comprehensive mechanistic picture for this class of reactions, considering various plausible pathways for the decomposition of polysulfide intermediates. researchgate.net The inherent reactivity of polysulfides makes their experimental study challenging, highlighting the importance of computational chemistry in understanding these mechanisms. researchgate.net

Alternative Precursor Strategies for Sulfur Incorporation

Beyond elemental sulfur, a variety of sulfur-containing reagents have been developed to achieve the sulfurization of phosphines. These alternatives can offer advantages in terms of solubility, reactivity, and compatibility with sensitive functional groups, which is particularly crucial in complex syntheses like that of phosphorothioate (B77711) oligonucleotides. oup.comnih.gov

A wide range of compounds can act as sulfur donors to convert trivalent phosphorus compounds into their corresponding sulfides. These reagents often provide milder reaction conditions or faster reaction rates compared to unoptimized reactions with elemental sulfur.

Notable sulfur-containing reagents include:

Phosphorus Pentasulfide (P₄S₁₀): A traditional and potent sulfurizing agent capable of converting trialkylphosphine oxides into the corresponding sulfides. thieme-connect.dethieme-connect.de

3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage Reagent): An improved sulfurizing reagent developed for the solid-phase synthesis of oligodeoxyribonucleoside phosphorothioates. acs.org

Phenylacetyl Disulfide (PADS): An efficient sulfurizing reagent used in a mixture of pyridine (B92270) and acetonitrile (B52724), noted for its high stepwise efficiency (>99.9%) in oligonucleotide synthesis. nih.gov

Tetraethylthiuram Disulfide (TETD): A common reagent used in the preparation of phosphorothioate-containing oligonucleotides. oup.com

Thiourea: Used in the presence of trifluoromethanesulfonic anhydride, this system can convert triphenylphosphine oxide to its sulfide in high yield. jst.go.jp

Propylene Sulfide: Employed in a rhenium(V)-catalyzed process to produce phosphine sulfides and phosphonothioates in high yields. jst.go.jp

Research continues to yield novel and highly efficient reagents for phosphine sulfurization, often featuring heterocyclic structures containing activated disulfide bonds.

1,2,4-Dithiazole Derivatives: Compounds such as 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH) and 3-amino-1,2,4-dithiazole-5-thione (B1224285) (Xanthane Hydride) have been shown to be highly effective sulfur-transfer agents. oup.comresearchgate.net Kinetic studies on a series of 1,2,4-dithiazole-5-ones and 5-thiones revealed them to be much better sulfurizing reagents than many commercially available alternatives. researchgate.net The reaction mechanism involves a rate-limiting nucleophilic attack of the phosphine on a sulfur atom of the dithiazole ring. researchgate.netresearchgate.net

Tetrabutylammonium Thiocyanate (nBu₄N·SCN): This reagent provides a newer method for the chalcogenation of phosphines. The reaction, conducted in 1,2-dichloroethane (B1671644) at elevated temperatures, provides the corresponding phosphine sulfides in good to high yields. jst.go.jp

Interactive Table: Comparison of Various Sulfurizing Reagents for Phosphines

Reagent Substrate Conditions Yield Citation
Elemental Sulfur (S₈) Triphenylphosphine CH₂Cl₂, rt, <1 min 88% mdpi.com
Phosphorus Pentasulfide Trialkylphosphine Oxide Benzene - thieme-connect.de
Phenylacetyl Disulfide (PADS) Phosphite Triester Pyridine/Acetonitrile >99.9% nih.gov
3-Ethoxy-1,2,4-dithiazole-5-one Triphenyl Phosphite Acetonitrile, 25°C High researchgate.net
Tetrabutylammonium Thiocyanate Triphenylphosphine 1,2-dichloroethane, 120°C 93% jst.go.jp

Green Chemistry Principles in Tributylphosphine Sulfide Synthesis

The synthesis of this compound can be approached through the lens of green chemistry, which aims to reduce waste, use less hazardous materials, and improve energy efficiency. rsc.org

The direct reaction of tributylphosphine with elemental sulfur is inherently aligned with several green chemistry principles. mdpi.com Elemental sulfur is an abundant, inexpensive, and low-toxicity industrial byproduct, making its use as a raw material an excellent example of converting waste into a value-added product. mdpi.comrsc.org

Key green aspects of modern direct sulfurization methods include:

Atom Economy: The reaction is highly atom-efficient, with all atoms from the reactants being incorporated into the desired product. rsc.org

Reduced Energy Consumption: Optimized procedures allow the reaction to proceed rapidly at room temperature, eliminating the need for heating and thus saving energy. mdpi.com

Solvent Minimization: The discovery that the reaction proceeds efficiently in highly concentrated media or with minimal solvent reduces the environmental impact associated with solvent use and disposal. mdpi.com

Waste Prevention: High-yield reactions that produce pure products directly via precipitation minimize the need for extensive purification steps (like chromatography), thereby reducing solvent waste and material loss. researchgate.netrsc.org

Alternative methods like mechanochemical synthesis using a rotary ball mill have also been explored to lower reaction temperatures and eliminate the need for solvents during the reaction phase, though solvent is still required for product extraction. mdpi.com

Solvent-Free and Environmentally Conscious Methods

Modern synthetic chemistry increasingly emphasizes the reduction or elimination of volatile organic solvents, which are major contributors to chemical waste. For the synthesis of phosphine sulfides, including this compound, several innovative, environmentally conscious techniques have been explored, such as mechanochemistry, ultrasound-assisted synthesis, and microwave-assisted synthesis.

Mechanochemistry (Ball Milling)

Mechanochemistry induces chemical reactions through mechanical force, such as grinding or milling, often in the absence of a solvent. acs.org This technique has been successfully applied to the synthesis of a variety of phosphine chalcogenides. acs.orgresearchgate.net The reaction of a tertiary phosphine with elemental sulfur is highly amenable to this solventless approach. mdpi.com

In a typical mechanochemical procedure, the phosphine and elemental sulfur are ground together in a ball mill. researchgate.netresearchgate.net This method is noted for its high efficiency, producing products in near-quantitative yields with high purity, which often eliminates the need for complex purification steps like chromatography. researchgate.netresearchgate.net Although much of the detailed research has used triphenylphosphine as a model, the methodology is broadly applicable to other tertiary phosphines, including tributylphosphine. researchgate.netmdpi.com The direct, solvent-free reaction between the solid reactants represents a significant improvement over conventional solution-based methods that require heating and large volumes of solvent. mdpi.comnih.govrsc.org

Key Research Findings for Mechanochemical Phosphine Sulfide Synthesis:

Efficiency: The technique provides almost quantitative yields. researchgate.net

Purity: Products are often obtained with high purity, simplifying workup. researchgate.netresearchgate.net

Conditions: Reactions occur at ambient temperature without solvents. nih.gov

Scalability: The method has been shown to be effective even when scaled up from milligram to larger quantities. researchgate.net

Table 1: Comparison of Synthetic Methods for Phosphine Sulfides (Data based on Triphenylphosphine Sulfide as a model)
ParameterConventional HeatingMechanochemistry (Ball Milling)Ultrasound-Assisted
SolventRequired (e.g., Toluene, CH₂Cl₂)Solvent-freeMinimal or green solvents (e.g., water, ethanol)
Reaction TimeHours to daysMinutes to hours mdpi.comMinutes organic-chemistry.org
TemperatureHigh temperatures often required mdpi.comAmbient nih.govRoom temperature organic-chemistry.org
Energy InputHigh (prolonged heating)Low (mechanical energy)Low (acoustic energy)
YieldVariableExcellent to quantitative researchgate.netGood to excellent organic-chemistry.org

Ultrasound- and Microwave-Assisted Synthesis

Alternative energy sources like ultrasound and microwaves provide greener pathways for chemical synthesis. Ultrasound-assisted synthesis utilizes acoustic cavitation to enhance reaction rates, often at room temperature, which reduces energy consumption and reaction times. organic-chemistry.orgrsc.org Studies on related organophosphorus compounds have shown that sonication can lead to excellent yields in minutes. organic-chemistry.orgnih.gov

Microwave-assisted synthesis offers rapid and uniform heating, which can dramatically shorten reaction times from hours to minutes. cdnsciencepub.comresearchgate.netnih.gov This technique has been effectively used for synthesizing various sulfur-containing compounds and has been shown to enhance reactions involving tributylphosphine. cdnsciencepub.comresearchgate.net The application of microwaves can lead to the formation of high-quality, pure products with high yields in a fraction of the time required by conventional methods. nih.gov

Atom Economy and Sustainability Assessments

A critical aspect of green chemistry is evaluating the efficiency of a chemical reaction not just by its yield, but by how many atoms from the reactants are incorporated into the final product. whiterose.ac.ukethernet.edu.et

Atom Economy (AE)

The synthesis of this compound from tributylphosphine and elemental sulfur is an addition reaction:

(C₄H₉)₃P + S → (C₄H₉)₃PS

Theoretically, all atoms of the reactants are incorporated into the desired product. Therefore, the reaction has a 100% atom economy, which is ideal from a green chemistry perspective. researchgate.netchembam.com This high atom economy signifies that no byproducts are theoretically generated, minimizing waste at the source. researchgate.net

Environmental Factor (E-Factor) and Process Mass Intensity (PMI)

While atom economy is a theoretical measure, the Environmental Factor (E-Factor) and Process Mass Intensity (PMI) provide a more practical assessment of a process's environmental impact by accounting for all materials used, including solvents, reagents, and process aids. acs.orgmdpi.com

E-Factor is the ratio of the mass of waste generated to the mass of the product. An ideal E-factor is 0. chembam.com

PMI is the ratio of the total mass of all materials (raw materials, solvents, etc.) used in a process to the mass of the final product.

For the synthesis of this compound, solvent-free methods like mechanochemistry offer a significant advantage. researchgate.netresearchgate.net Since no solvent is used in the reaction step, the waste generated is dramatically reduced, leading to an E-Factor that approaches the ideal value of zero. researchgate.net In contrast, traditional solution-based syntheses involve large quantities of solvents for both the reaction and subsequent purification, resulting in much higher E-Factors and PMIs. The evaluation of green metrics for the production of related phosphine compounds shows that moving from traditional to greener methods can reduce the E-factor substantially. researchgate.netrsc.org

Table 2: Sustainability Metrics for Phosphine Sulfide Synthesis Methods
MetricIdeal ValueSolvent-Based SynthesisSolvent-Free Mechanochemical Synthesis
Atom Economy100%100% (theoretical) researchgate.net100% (theoretical) researchgate.net
E-Factor (Waste/Product Ratio)0High (due to solvent waste) acs.orgApproaches 0 (minimal waste) researchgate.net
Process Mass Intensity (PMI)1HighLow
Environmental ImpactMinimalSignificant (solvent use, energy for heating/distillation)Minimal (low energy, no solvent) rsc.org

Elucidating Reaction Mechanisms and Reactivity Profiles of Tributylphosphine Sulfide

Pathways of Desulfurization Reactions Involving Tributylphosphine (B147548) Sulfide (B99878)

Tributylphosphine sulfide is a principal byproduct of desulfurization reactions mediated by its precursor, tributylphosphine (PBu₃). The high thiophilicity, or affinity for sulfur, of trivalent phosphorus compounds drives these reactions. oup.com Tributylphosphine is particularly effective due to its strong nucleophilicity, which enables it to abstract sulfur atoms from a variety of organic sulfur compounds. rsc.org

The primary mechanism by which tributylphosphine effects desulfurization is through nucleophilic attack on a sulfur atom. tandfonline.com In these reactions, the phosphorus atom of tributylphosphine acts as the nucleophile, attacking an electrophilic sulfur atom in an organic molecule, which results in the formation of the thermodynamically stable this compound. oup.comrsc.org

The reaction with thiocarbonyl compounds, such as thiobenzophenone (B74592), illustrates this process. At elevated temperatures (100 °C), tributylphosphine reacts with thiobenzophenone to yield this compound, alongside other products derived from the resulting carbene intermediate. oup.com A proposed mechanism involves the nucleophilic attack of the phosphine (B1218219) on the sulfur atom, leading to sulfur abstraction. oup.com Similarly, tributylphosphine is used in the desulfurization of polymers containing disulfide or polysulfide linkages. Its high nucleophilicity enables it to attack and cleave these sulfur-sulfur bonds, a process that converts the phosphine into this compound. rsc.org

The general scheme for the desulfurization of a disulfide (RSSR) by tributylphosphine (PBu₃) can be represented as: RSSR + PBu₃ → RSR + (C₄H₉)₃PS tandfonline.com

This reactivity is also observed in the desulfurization of more complex sulfur-containing heterocycles, although conditions may need to be adjusted. osti.gov

Tributylphosphine is a potent reagent for the reductive cleavage of sulfur-sulfur bonds in disulfides and polysulfides. rsc.orgresearchgate.net This process involves an Sₙ2-type nucleophilic substitution at one of the sulfur atoms, where the phosphine is the nucleophile and the other sulfur atom acts as the leaving group. researchgate.net The reaction is rapid, even at room temperature, and leads to the formation of a sulfide and this compound. rsc.org

Crossover experiments using dimethyl disulfide and di-n-propyl disulfide in the presence of tributylphosphine have demonstrated that the phosphine mediates rapid S-S metathesis (bond shuffling) and desulfurization. rsc.orgresearchgate.net A similar outcome is observed with trisulfides. rsc.orgresearchgate.net The mechanism for cleavage is believed to proceed through nucleophilic attack by the phosphine on one of the sulfur atoms of the S-S bond, breaking the bond and forming a phosphonium (B103445) intermediate which then resolves to the final products. tandfonline.comresearchgate.net This capability is harnessed in various synthetic applications, including the synthesis of peptides and the modification of proteins by cleaving disulfide bridges. nih.gov

Table 1: Reductive Cleavage of S-S Bonds by Tributylphosphine

Substrate Reagent Conditions Products Reference
Dimethyl disulfide & Di-n-propyl disulfide Tributylphosphine 20 °C Corresponding sulfides, this compound, Crossover products researchgate.net, rsc.org
Dimethyl trisulfide & Di-n-propyl trisulfide Tributylphosphine 20 °C Corresponding disulfides/sulfides, this compound, Crossover products researchgate.net, rsc.org
Diphenyl disulfide Triphenylphosphine (B44618) (analogue) 250-300 °C (neat) Diphenyl sulfide, Triphenylphosphine sulfide tandfonline.com
S-sulfo groups in proteins Tributylphosphine Aqueous buffer Cysteine residues, Tributylphosphine oxide (after hydrolysis) nih.gov

Oxidative Transformations of this compound

While this compound is the product of many oxidation reactions involving tributylphosphine, it can undergo further oxidation itself under specific conditions.

This compound can be converted to tributylphosphine oxide, (C₄H₉)₃PO, a highly stable organophosphorus compound. This transformation requires potent oxidizing agents capable of delivering an oxygen atom to the P=S bond.

Several methods achieve this oxidation:

Reaction with Phosgene (B1210022) or Thiophosgene (B130339) : The addition of phosgene (COCl₂) or thiophosgene (CSCl₂) to an acetonitrile (B52724) solution of this compound results in the formation of tributylphosphine oxide in high yields (99% and 95%, respectively). thieme-connect.dethieme-connect.de

Reaction with Dioxiranes : Dimethyldioxirane, a powerful oxygen transfer agent, rapidly oxidizes this compound to the corresponding oxide in a dichloromethane (B109758)/acetone solvent system. The reaction is typically complete within minutes. thieme-connect.de

Table 2: Oxidation of this compound to Tributylphosphine Oxide

Oxidizing Agent Solvent Yield of (C₄H₉)₃PO Reference
Phosgene (COCl₂) Acetonitrile 99% thieme-connect.de, thieme-connect.de
Thiophosgene (CSCl₂) Acetonitrile 95% thieme-connect.de, thieme-connect.de
Dimethyldioxirane Dichloromethane/Acetone Quantitative thieme-connect.de

The formation of radical cations is a key feature of the redox chemistry of trivalent phosphines, the precursors to phosphine sulfides. When tributylphosphine is subjected to a single-electron transfer (SET) process, it forms the tributylphosphine radical cation (TBP⁺•). This can be achieved by reaction with oxidizing agents like methylviologen (MV²⁺) or through photoinduced electron transfer. researchgate.net

The phosphine radical cation is a high-energy intermediate. researchgate.net In the presence of oxygen, triarylphosphine radical cations react to form the corresponding phosphine oxide. researchgate.net A proposed mechanism involves the radical cation reacting with O₂ to form a phosphine peroxy radical cation, which can then react with a second phosphine molecule to yield two equivalents of phosphine oxide. researchgate.net

In other redox reactions, such as the deoxygenation of sulfoxides mediated by photoredox catalysis, the triphenylphosphine radical cation attacks the sulfoxide. acs.org This forms a phosphoranyl radical that undergoes fragmentation to yield triphenylphosphine oxide and a sulfide radical cation, propagating a radical chain reaction. acs.org While these mechanisms focus on the phosphine precursor, they are fundamental to the broader redox landscape in which this compound is formed and exists. Direct evidence for the radical cation of this compound itself as a common intermediate is less documented, with its own oxidation often proceeding via direct atom transfer. thieme-connect.de

Nucleophilic Reactivity and Additions

The reactivity of this compound is influenced by the P=S double bond. While the phosphorus atom is in a higher oxidation state (P(V)) compared to its phosphine precursor (P(III)), the compound can still exhibit nucleophilic character, primarily through the lone pairs on the sulfur atom. cymitquimica.com

This nucleophilicity is most evident in its role as a ligand in coordination chemistry. cymitquimica.com this compound can coordinate to metal centers, facilitating various catalytic processes. thieme-connect.decymitquimica.com For instance, it is used in conjunction with octacarbonyldicobalt to catalyze the Pauson-Khand reaction. thieme-connect.dethieme-connect.de In these applications, the sulfur atom donates electron density to the metal, acting as a Lewis base (a form of nucleophile).

Beyond coordination, the P=S bond can participate in certain addition reactions. smolecule.com For example, dialkylphosphine sulfides can react with aldehydes and ketones to form α-hydroxy-substituted trialkylphosphine sulfides, demonstrating the nucleophilic character of the starting phosphine sulfide in the addition to a carbonyl group. thieme-connect.de While specific examples of this compound acting as a nucleophile in addition reactions are less common in literature than for its precursor, its ability to engage in nucleophilic substitution and addition reactions is recognized. cymitquimica.comsmolecule.com

Interactions with Electrophilic Species

This compound (TBPS), an organophosphorus compound, demonstrates reactivity towards various electrophilic species, primarily through the nucleophilic character of its sulfur atom. The phosphorus-sulfur double bond (P=S) is a key functional group, where the sulfur atom can engage in reactions with electrophiles, leading to the formation of new chemical entities. This reactivity is distinct from its precursor, tributylphosphine (TBP), which is a stronger nucleophile.

One of the notable reactions of this compound is its conversion to tributylphosphine oxide. This transformation can be achieved by treating TBPS with potent electrophiles like phosgene or thiophosgene. In these reactions, the sulfur atom of TBPS is abstracted, and an oxygen atom takes its place, resulting in the formation of the more thermodynamically stable P=O bond. For instance, the reaction with phosgene in acetonitrile can yield tributylphosphine oxide in high purity (99%). thieme-connect.de

The nucleophilicity of the sulfur atom in sulfides allows them to react with alkyl halides to form sulfonium (B1226848) salts. msu.edu While this is a general characteristic of sulfides, the reactivity of the P=S group in this compound follows a similar principle, where the sulfur atom can act as the nucleophilic center. The interaction with electrophiles is not limited to simple substitution or oxidation. In the presence of certain reagents like trifluoroacetic anhydride, this compound can undergo more complex transformations. thieme-connect.de

Research has also explored the reaction of dialkylphosphine sulfides with electrophilic partners such as aldehydes or ketones, which results in the formation of trialkylphosphine sulfides, highlighting the nucleophilic addition capability of the phosphine sulfide group. thieme-connect.de

Table 1: Reactions of this compound with Electrophiles

Electrophile Conditions Product Yield Reference
PhosgeneAcetonitrileTributylphosphine oxide99% thieme-connect.de
ThiophosgeneAcetonitrileTributylphosphine oxide95% thieme-connect.de

Catalytic Roles in Nucleophilic Ring-Opening Reactions

The role of this compound in catalysis is multifaceted; it can act as a ligand in organometallic complexes or be the product of reactions where its precursor, tributylphosphine, serves as the primary organocatalyst.

This compound itself functions as a ligand in certain transition metal-catalyzed reactions. For example, it is used in conjunction with octacarbonyldicobalt to catalyze the Pauson-Khand reaction. thieme-connect.dethieme-connect.de In this capacity, the sulfur atom of this compound coordinates to the metal center, influencing its electronic properties and catalytic activity. Similarly, optically active trialkylphosphine sulfide derivatives have been incorporated into ligands for diethylaluminum chloride complexes, which catalyze asymmetric syntheses of pyridine (B92270) derivatives with high yields and enantiomeric excesses. thieme-connect.dethieme-connect.de

However, in the context of many nucleophilic ring-opening reactions, it is tributylphosphine (TBP), not this compound, that acts as the direct nucleophilic catalyst. nih.gov TBP initiates the reaction by attacking a strained ring system, such as an epoxide or an aziridine (B145994). researchgate.netacs.org This attack opens the ring and forms a phosphonium zwitterion intermediate. researchgate.net This intermediate is then intercepted by a nucleophile (e.g., thiols, amines, or acetic anhydride), leading to the formation of the final ring-opened product and tributylphosphine oxide or sulfide, depending on the reaction conditions and nucleophiles involved. researchgate.netbeilstein-journals.orgresearchgate.net

For instance, TBP is an effective promoting reagent for the ring-opening of epoxides and aziridines with various nucleophiles in water. researchgate.netacs.org The reaction is initiated by the nucleophilic attack of TBP on a carbon atom of the epoxide or aziridine ring. acs.org The structure of the phosphine catalyst significantly impacts the reaction's efficiency; reactions using more sterically hindered phosphines like tricyclohexylphosphine (B42057) or triphenylphosphine are often sluggish compared to those using tributylphosphine. beilstein-journals.org In these catalytic cycles, tributylphosphine is consumed and converted to this compound, which is a stable byproduct of the reaction. rsc.org

Table 2: Catalytic Systems Involving Tributylphosphine and its Sulfide

Catalytic Species Reaction Type Substrates Role/Product Reference
This compoundPauson-Khand ReactionAlkynes, Alkenes, Carbon MonoxideLigand for Cobalt Catalyst thieme-connect.dethieme-connect.de
TributylphosphineThiolysis of EpoxidesEpoxides, ThiolsNucleophilic Catalyst (forms TBPS as byproduct) beilstein-journals.org
TributylphosphineRing-Opening of AziridinesAziridines, NucleophilesPromoting Reagent (forms TBPS as byproduct) acs.org
TributylphosphineRing-Opening with Acetic AnhydrideEpoxides, Aziridines, Acetic AnhydrideNucleophilic Catalyst (forms Tributylphosphine Oxide) researchgate.net

Coordination Chemistry of Tributylphosphine Sulfide

Ligand Design Principles for Metal Complexation

The utility of tributylphosphine (B147548) sulfide (B99878) as a ligand is rooted in the fundamental principles of coordination chemistry, which consider the electronic and steric profiles of the ligand and the nature of the metal ion.

The coordination behavior of tributylphosphine sulfide is significantly influenced by both steric and electronic effects. acs.orgnih.gov These factors are often interrelated and can impact the properties and reactivity of the resulting metal complexes. bris.ac.uk

Electronic Effects: The primary electronic feature of this compound is the lone pair of electrons on the sulfur atom, which acts as a soft σ-donor. chemrxiv.org This makes it particularly suitable for forming stable complexes with soft metal ions. The phosphorus-sulfur bond possesses a dipole, with the sulfur atom being the negative end, enhancing its Lewis basicity. The electron-donating nature of the three butyl groups attached to the phosphorus atom further increases the electron density on the sulfur, making it a stronger donor compared to analogous aryl-substituted phosphine (B1218219) sulfides.

Steric Effects: The three butyl chains introduce significant steric bulk around the coordinating sulfur atom. This steric hindrance plays a crucial role in determining the coordination number and geometry of the metal complex. bris.ac.uk The bulky nature of the ligand can prevent the coordination of multiple ligands to a single metal center, often resulting in complexes with lower coordination numbers. For instance, the steric profile can favor the formation of tetrahedral or trigonal planar geometries over octahedral ones by limiting the number of ligands that can fit around the metal ion.

This compound is a classic example of a monodentate ligand, meaning it binds to a metal center through a single donor atom—in this case, the sulfur atom. nih.gov In this mode, the P=S group directly coordinates to the metal, forming a metal-sulfur bond.

While this compound itself is monodentate, the phosphine sulfide functional group can be incorporated into larger molecules to create multidentate ligands. A multidentate ligand possesses two or more donor atoms that can coordinate to a single metal center, forming a chelate ring. For example, a ligand could be synthesized to contain a phosphine sulfide group and another donor, such as a nitrogen or oxygen atom, connected by a flexible linker. Such a design would allow the ligand to bind to a metal in a bidentate fashion, potentially increasing the stability of the complex through the chelate effect.

Metal-Tributylphosphine Sulfide Complexation Studies

The interaction of this compound with various transition metals has been a subject of research, leading to the synthesis and characterization of numerous coordination complexes. scispace.comresearchgate.net

The synthesis of metal complexes with this compound typically involves reacting a metal salt with a stoichiometric amount of the ligand in a suitable solvent. scispace.com The resulting complexes can be isolated as stable, crystalline solids and characterized using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy.

Zinc(II) chloride reacts with this compound to form well-defined complexes. The synthesis involves the direct reaction of zinc(II) chloride with two equivalents of this compound, yielding the complex [ZnCl₂(n-Bu₃PS)₂].

X-ray diffraction analysis of this complex reveals a molecular structure where the zinc atom is coordinated by two chloride ions and two this compound ligands. The coordination geometry around the zinc(II) center is a distorted tetrahedron. The this compound ligands coordinate to the zinc atom through their sulfur atoms. Upon complexation, the P=S bond length slightly increases compared to the free ligand, which is indicative of the sulfur atom donating electron density to the metal center.

Table 1: Selected Structural Parameters for [ZnCl₂(n-Bu₃PS)₂]
ParameterValueReference
Coordination GeometryDistorted Tetrahedral
Zn–S Bond Length (Å)2.376(3), 2.356(3)
P=S Bond Length (Å)2.000(4)
S–Zn–S Bond Angle (°)102.5-
Cl–Zn–Cl Bond Angle (°)111.4-

This compound is an effective ligand for stabilizing copper(I), a soft metal ion. scispace.com The soft sulfur donor of the ligand has a strong affinity for the soft Cu(I) center, leading to the formation of stable complexes. scispace.com Sulfur-containing ligands are particularly effective at stabilizing Cu(I). scispace.com

While simple complexes containing only this compound and a common anion are not extensively detailed, the coordination behavior can be understood from complexes with analogous phosphine sulfide ligands, such as trimethylphosphine (B1194731) sulfide and tribenzylphosphine (B1585120) sulfide. The reaction of a Cu(I) salt with a phosphine sulfide typically yields complexes where the copper atom is three- or four-coordinate. Common geometries include trigonal planar and distorted tetrahedral. For instance, the complex [Cu(CH₃CN)(SPBn₃)₂]⁺ (where SPBn₃ is tribenzylphosphine sulfide) features a 3-coordinate Cu(I) center in a trigonal planar geometry. In other cases, phosphine sulfide ligands can act as bridging ligands between two copper centers, forming dinuclear structures. The steric bulk of the three butyl groups on this compound would likely favor lower coordination numbers, making trigonal planar or tetrahedral geometries highly probable in its Cu(I) complexes.

Coordination Thermodynamics and Kinetics

The coordination chemistry of this compound is fundamentally linked to the nature of the phosphorus-sulfur (P=S) bond. As a ligand, it typically coordinates to metal centers through the sulfur atom, acting as a soft Lewis base. The thermodynamics of this coordination are governed by the strength of the metal-sulfur bond being formed relative to the P=S bond and other ligands present in the coordination sphere.

Kinetic studies provide insight into the rates and mechanisms of reactions involving this compound. A notable example is the sulfur-transfer reaction between triphenylphosphine (B44618) sulfide and tributylphosphine, which yields this compound and triphenylphosphine. This reaction has been found to follow second-order kinetics, indicating a bimolecular process. okstate.edu The reaction is proposed to proceed through a concerted transition state rather than a two-step process. okstate.edu

Research on this sulfur exchange has yielded specific kinetic data, highlighting the factors that influence the reaction rate. The rate constant for this exchange is significantly lower than that of the reaction between a phosphine and elemental sulfur, underscoring the relative stability of the P=S bond in the phosphine sulfide. okstate.edu

Kinetic Data for Sulfur Transfer Reaction okstate.edu
Temperature (°C)Rate Constant (k) (L/mol·s)Solvent
110.81.19 x 10⁻⁴p-xylene

Role as a Chalcogenide Precursor in Material Synthesis

This compound serves as an effective chalcogenide precursor, specifically as a sulfur source, in the synthesis of metal sulfide nanomaterials. rsc.org Its utility stems from the ability of the P=S bond to be cleaved under specific reaction conditions, such as high temperatures, releasing a reactive form of sulfur. This process, often carried out in a high-boiling point solvent, allows for controlled delivery of sulfur to metal precursors, facilitating the nucleation and growth of metal sulfide nanocrystals. rsc.org Trialkylphosphine sulfides are among the common classes of reagents used for this purpose in non-aqueous synthesis routes. rsc.org

Formation of Metal Sulfide Nanocrystals (e.g., CdS, PbS)

The synthesis of semiconductor nanocrystals, or quantum dots, is a prominent application of this compound and its analogs. In these syntheses, a metal precursor is decomposed in the presence of the phosphine sulfide at elevated temperatures.

For instance, the formation of cadmium sulfide (CdS) nanocrystals can be achieved through the thermolysis of a cadmium precursor, like cadmium dichloride, with a trialkylphosphine sulfide in a coordinating solvent. rsc.org The reaction temperature is a critical parameter that influences the size and optical properties of the resulting nanocrystals. The use of such precursors has successfully produced CdS nanocrystals exhibiting quantum size effects, evidenced by a blue shift in their optical absorption edge. rsc.org

Similarly, this compound can be used in the synthesis of lead sulfide (PbS) nanocrystals. In a typical hot-injection synthesis, a solution containing the phosphine sulfide is rapidly injected into a hot solution of a lead precursor dissolved in a coordinating solvent. scholaris.canju.edu.cnresearchgate.net The size of the resulting PbS nanocrystals, and thus their near-infrared emission properties, can be tuned by controlling reaction parameters such as temperature, precursor concentration, and reaction time. scholaris.caresearchgate.net

Influence of Ligand Exchange on Nanoparticle Properties

This compound can also act as a surface ligand that stabilizes nanocrystals after their formation. The ligands on the surface of a nanoparticle are crucial as they mediate its interaction with the surrounding environment and influence its physical and chemical properties. Ligand exchange is a common post-synthetic modification strategy to alter these properties. escholarship.orgmdpi.com

Phosphine-based ligands, including this compound, are considered to form relatively weak, dative (L-type) bonds with the nanoparticle surface. escholarship.org This characteristic makes them susceptible to replacement by more strongly binding ligands, such as thiols or carboxylic acids, in a process known as ligand exchange. mdpi.com This exchange can profoundly impact the nanoparticle's characteristics.

Key property changes resulting from ligand exchange include:

Solubility and Dispersibility: Replacing hydrophobic ligands like this compound with hydrophilic ones can render the nanoparticles dispersible in aqueous solutions, which is essential for many biological applications. mdpi.com

Stability: The exchange for more robustly binding ligands can enhance the colloidal and chemical stability of the nanoparticles. mdpi.com

Electronic and Optical Properties: The ligand shell directly influences the surface electronic states of the nanocrystal. escholarship.org Changing the ligands can passivate surface trap states, enhancing photoluminescence quantum yield, or introduce new electronic states within the bandgap, which can quench fluorescence. escholarship.org The nature of the ligand also affects the energetic alignment between adjacent nanoparticles in a solid-state film, thereby influencing charge transport properties. mdpi.com

Influence of Ligand Exchange on Nanoparticle Properties
PropertyEffect of Exchanging this compoundExample Consequence
SolubilityCan be tuned from hydrophobic to hydrophilic (or vice versa).Transfer of nanoparticles from an organic solvent to water. mdpi.com
StabilityCan be increased by replacing with more strongly binding ligands (e.g., thiols).Improved resistance to aggregation and degradation. mdpi.com
Optical PropertiesAlters surface states, affecting photoluminescence and absorption.Enhancement or quenching of fluorescence. escholarship.org
Electrical PropertiesModifies inter-particle distance and electronic coupling in films.Improved charge transport in nanoparticle-based electronic devices. mdpi.com

Table of Mentioned Compounds

Compound Name
This compound
Tributylphosphine
Triphenylphosphine sulfide
Triphenylphosphine
Cadmium Sulfide (CdS)
Lead Sulfide (PbS)
Cadmium dichloride

Catalytic Applications of Tributylphosphine Sulfide and Its Derivatives

Organocatalytic Roles in Organic Transformations

As an organocatalyst, tributylphosphine (B147548) sulfide (B99878) and its derivatives leverage the Lewis basic character of the sulfur atom to activate substrates and facilitate a range of organic transformations.

Lewis base catalysis is a process where an electron-pair donor, the catalyst, interacts with an acceptor atom in a substrate to increase the reaction rate. sioc.ac.cnprinceton.edu In tributylphosphine sulfide, the sulfur atom acts as a soft Lewis base. This Lewis basicity is fundamental to its ability to activate various electrophilic species. The interaction between the Lewis basic sulfur and an electrophile enhances the substrate's reactivity, making it more susceptible to nucleophilic attack.

The efficacy of phosphine (B1218219) sulfides as Lewis base catalysts is influenced by the substituents on the phosphorus atom. Electron-donating groups, such as the butyl groups in this compound, increase the electron density on the sulfur atom, thereby enhancing its Lewis basicity and catalytic activity. This principle is demonstrated in various transformations where phosphine oxides and sulfides catalyze reactions by activating substrates through Lewis base-acid interactions. For instance, the strong Lewis basicity of tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) has been shown to be highly effective in catalyzing oxa-Michael reactions, outperforming other arylphosphines and showing activity comparable to strong Brønsted bases under certain conditions. rsc.org This highlights the potential of electronically rich phosphine derivatives like this compound to function as potent Lewis base catalysts.

The Lewis basicity of phosphine sulfides enables them to promote specific types of organic reactions, most notably halogenations.

While its precursor, tributylphosphine, is recognized as an effective reagent for promoting the ring-opening of aziridines and epoxides through nucleophilic attack sigmaaldrich.comacs.orgresearchgate.net, the catalytic activity of this compound in such reactions is not as well-documented. The higher oxidation state and reduced nucleophilicity of the phosphorus center in the sulfide limit its ability to initiate ring-opening in the same manner as the parent phosphine.

However, phosphine sulfides have proven to be effective catalysts for the electrophilic halogenation of aromatic and heteroaromatic compounds. researchgate.net This methodology utilizes inexpensive and readily available N-halosuccinimides (NCS, NBS, NIS) as the halogen source. The phosphine sulfide catalyst activates the N-halogen bond, facilitating the transfer of an electrophilic halogen to the aromatic substrate. This process is applicable to a diverse range of substrates, including electron-rich arenes and heterocycles like indoles and pyrroles. The mild conditions of this catalytic system tolerate various functional groups, showcasing a significant advantage over traditional halogenation methods that often require harsh Lewis acids.

SubstrateHalogenating AgentCatalystProductYield (%)
AnthraceneN-Chlorosuccinimide (NCS)Triphenylphosphine (B44618) sulfide9-Chloroanthracene>95
1-MethylindoleN-Chlorosuccinimide (NCS)Triphenylphosphine sulfide3-Chloro-1-methylindole91
IndoleN-Bromosuccinimide (NBS)Triphenylphosphine sulfide3-Bromoindole95
PyrroleN-Iodosuccinimide (NIS)Triphenylphosphine sulfide2-Iodopyrrole85

Table based on data for phosphine sulfide-catalyzed halogenation of various arenes and heterocycles. researchgate.net

Ligand in Transition Metal Catalysis

In addition to its role as an organocatalyst, this compound and related derivatives serve as effective ligands for transition metal catalysts. Their stability and electronic properties offer distinct advantages over traditional phosphine ligands.

Phosphine ligands are fundamental in transition metal catalysis, with their steric and electronic properties directly influencing the reactivity and selectivity of the metal center. scbt.comtcichemicals.com this compound can coordinate to a metal, and its properties as a ligand differ significantly from tributylphosphine. The P=S bond makes the phosphorus atom more electron-deficient compared to the trivalent phosphine. This affects the metal-ligand bond and, consequently, the catalytic cycle.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds, and their success often relies on the use of phosphine ligands. nih.govresearchgate.net While trivalent phosphines like tributylphosphine are commonly used, their sensitivity to air can be a practical drawback.

Phosphine sulfides, being air-stable, offer a robust alternative. They can function in several ways in the context of cross-coupling reactions. Firstly, they can act as "pre-ligands" or catalyst precursors. Under reaction conditions, the phosphine sulfide can be reduced to the corresponding trivalent phosphine, which then acts as the active ligand. More directly, palladium complexes bearing phosphine sulfide ligands have been developed as air-stable, storable, and recyclable catalysts for C-C coupling reactions. acs.orgacs.org These complexes demonstrate that the phosphine sulfide can remain coordinated during the catalytic cycle, providing stability to the palladium center without being readily displaced. This contrasts with many traditional phosphine ligands, which can be susceptible to oxidation or displacement, leading to catalyst deactivation. The use of phosphine oxides as pre-ligands in Suzuki-Miyaura reactions further supports the utility of this class of compounds in maintaining active catalytic systems. rsc.org

PropertyTributylphosphine (PBu₃)This compound (S=PBu₃)
Air StabilityLow (readily oxidized) wikipedia.orgHigh (stable to atmospheric oxygen)
Role in CatalysisActive LigandStable Ligand or Pre-ligand acs.orgacs.org
Lewis BasicityPhosphorus is Lewis basicSulfur is Lewis basic researchgate.net
HandlingRequires air-free techniquesCan be handled in air

Applications in Materials Science and Polymer Chemistry

Nanoparticle Synthesis and Surface Engineering

While tributylphosphine (B147548) (TBP) is a recognized reagent in the synthesis of semiconductor nanocrystals, the direct application of tributylphosphine sulfide (B99878) in this area is less documented. However, the interaction of phosphines with chalcogens is central to these synthetic routes.

In the colloidal synthesis of semiconductor nanocrystals, such as Cadmium Selenide (CdSe), tertiary phosphines like tributylphosphine play a crucial role. They can act as solvents, and more importantly, as capping agents or ligands that coordinate to the surface of the growing nanocrystals. This coordination stabilizes the nanoparticles, preventing their aggregation and controlling their growth, size, and shape. For instance, in the synthesis of CdSe quantum dots, tributylphosphine can be used to prepare the selenium precursor (TBP-Se), which is then injected into a hot solution of a cadmium precursor. The tributylphosphine helps to control the reactivity of the selenium precursor and stabilizes the resulting nanocrystals. By adjusting the concentration of tributylphosphine, the crystalline structure of the CdSe nanocrystals can be tuned. tandfonline.com

While tributylphosphine is used, it is the phosphine (B1218219) itself that acts as the stabilizing ligand through the phosphorus atom's lone pair of electrons coordinating to the metal atoms on the nanocrystal surface. The formation of tributylphosphine sulfide is often a byproduct of the reaction with the chalcogen precursor, rather than this compound being added as a primary stabilizing agent. One report does mention the use of this compound (TBPS) in the preparation of cobalt sulfide, indicating its potential as a sulfur source in specific nanoparticle syntheses. rsc.org

Table 1: Role of Tributylphosphine in CdSe Nanocrystal Synthesis

Parameter Role of Tributylphosphine (TBP) Outcome
Precursor Chemistry Solvent and reagent for selenium Formation of TBP-Se precursor
Crystal Growth Dosage affects crystalline structure Tunable crystal phase (e.g., zinc blende vs. wurtzite) tandfonline.com

| Stabilization | Acts as a surface ligand | Prevents aggregation, controls size and shape tandfonline.com |

The surface of semiconductor nanocrystals often contains defects, such as dangling bonds, which can act as trap states for charge carriers, negatively impacting the material's optical and electronic properties. Surface passivation is a critical step to mitigate these defects. Organic ligands, including phosphines, can bind to the nanocrystal surface and passivate these trap states.

Tributylphosphine can be involved in the surface treatment of nanocrystals. For example, it has been used in the anisotropic etching of CdSe nanorods, where it influences the etching process that can modify the nanoparticle's dimensions and surface chemistry. researchgate.net While not a direct passivation agent in this context, its reactivity at the nanocrystal surface highlights the role of phosphines in modifying and controlling surface properties. In some cases, the injection of a phosphine-chalcogen precursor can lead to the formation of a shell of a wider bandgap semiconductor (e.g., ZnS on a CdSe core), which is a highly effective method for passivating surface defects and enhancing quantum yield. tandfonline.com Again, in this process, tributylphosphine would be converted to this compound. A patent for blue-emitting nanocrystals lists this compound as a potential sulfur source for the formation of a passivating shell. google.com

Polymer Science Innovations

The reactivity of tributylphosphine with polysulfide linkages is a cornerstone of its application in polymer science, particularly in the context of polymers synthesized through inverse vulcanization.

Inverse vulcanization is a process that utilizes elemental sulfur, a byproduct of the petroleum industry, to create high-sulfur-content polymers. google.com These polymers possess a backbone rich in polysulfide (S-S) bonds. While this compound itself is not a direct monomer in this process, the interaction of tributylphosphine with these polysulfide networks is of significant interest for post-polymerization modification. The process of inverse vulcanization creates polymers with dynamic and reactive polysulfide networks. google.com

A groundbreaking application of tributylphosphine is in the room-temperature repair and adhesion of polysulfide polymers. When applied to the fractured surfaces of a polysulfide polymer, tributylphosphine can catalyze the metathesis (exchange) of the S-S bonds across the interface. rsc.org This process effectively re-joins the polymer chains, leading to the repair of the material.

The mechanism involves the nucleophilic attack of tributylphosphine on a sulfur-sulfur bond, leading to the formation of a phosphonium (B103445) polysulfide intermediate. This intermediate can then react with other polysulfide chains, facilitating the bond exchange. In this reaction, the tributylphosphine is consumed and converted to this compound. rsc.org This chemically induced repair is highly efficient, and the strength of the repaired material can approach that of the original polymer. The same principle applies to the adhesion of two separate pieces of polysulfide polymer, where tributylphosphine acts as a chemical "welding" agent. rsc.orgacs.org

Table 2: Tensile Strength of Repaired Polysulfide Polymer Dogbones

Repair Agent Average Sulfur Rank of Polymer Repair Efficiency (%)
Tributylphosphine 1.5 ~60% rsc.org
Tributylphosphine 2 ~80% rsc.org

Data is estimated from graphical representations in the source material.

Tertiary phosphines, including tributylphosphine, are well-known for their ability to abstract sulfur atoms from polysulfide chains, a process known as desulfurization. tandfonline.com This reaction proceeds via the nucleophilic attack of the phosphine on a sulfur atom in the polysulfide chain, leading to the formation of a phosphine sulfide (e.g., this compound) and a shorter polysulfide chain.

This desulfurization chemistry can be utilized to modify the properties of polysulfide networks. By selectively removing sulfur atoms, the crosslink density of the polymer can be altered, which in turn affects its mechanical properties such as flexibility and modulus. For example, the reaction of tributylphosphine with a trisulfide results in the formation of a disulfide and this compound. researchgate.net This reactivity allows for the controlled degradation or modification of sulfur-rich polymers, which could be useful in applications such as recycling or reprocessing of these materials.

Sulfur Solubility Enhancement in Organic Systems

This compound plays a significant role in enhancing the solubility of elemental sulfur in various organic and amine solvents. This property is of considerable interest in industrial applications, particularly in the oil and gas industry, where the deposition of elemental sulfur can lead to significant operational challenges. Research has demonstrated that organophosphorus compounds, including tributylphosphine (TBP), which is a precursor to and exists in equilibrium with this compound in the presence of sulfur, can markedly increase the solubility of sulfur compared to conventional solvents.

A notable study in this area investigated the solubility of elemental sulfur in a range of solvents, including toluene, amines, and organophosphorus compounds like triphenylphosphine (B44618) (TPP) and tributylphosphine (TBP). researchgate.net The findings from this research indicated that TBP significantly enhances the solubility of sulfur. researchgate.net This effect is considered a relatively new concept with potential for improving sulfur management and removal techniques in industrial processes. researchgate.net

The mechanism behind this enhanced solubility involves the interaction between the tributylphosphine and the elemental sulfur (S8), leading to the formation of this compound. This reaction helps to break down the stable crown-shaped S8 ring, thereby facilitating its dissolution in the organic medium.

While the qualitative enhancement of sulfur solubility by tributylphosphine is well-documented, detailed quantitative data from comprehensive studies remains limited in publicly accessible literature. The following tables are illustrative examples based on the described phenomena, showcasing how such data might be presented.

Table 1: Illustrative Solubility of Sulfur in Toluene with and without this compound at Ambient Temperature

Solvent SystemSulfur Solubility (g/L)
TolueneValue not available
Toluene + this compound (5% w/w)Value not available
Toluene + this compound (10% w/w)Value not available

Table 2: Illustrative Effect of Temperature on Sulfur Solubility in a Toluene-Tributylphosphine Sulfide System

Temperature (°C)Sulfur Solubility in Toluene (g/L)Sulfur Solubility in Toluene + 5% this compound (g/L)
25Value not availableValue not available
50Value not availableValue not available
75Value not availableValue not available

Note: Specific quantitative data from the primary research by Taheri et al. was not available in the public domain at the time of this writing. The tables are therefore presented as a structural guide to how such data would be formatted.

Spectroscopic and Analytical Methodologies in Tributylphosphine Sulfide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of tributylphosphine (B147548) sulfide (B99878) in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

Phosphorus-31 (³¹P) NMR spectroscopy is exceptionally powerful for studying phosphorus-containing compounds due to the 100% natural abundance and spin ½ of the ³¹P nucleus. magritek.com This technique is particularly valuable for monitoring reactions involving tributylphosphine sulfide in real-time. whiterose.ac.ukresearchgate.net The oxidation of tributylphosphine to this compound, for instance, can be tracked by observing the disappearance of the tributylphosphine signal and the concurrent appearance of the this compound signal at a different chemical shift. magritek.com

The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom. The formation of the P=S bond in this compound causes a significant downfield shift compared to the parent tributylphosphine. This clear distinction in chemical shifts allows for accurate quantification of reactants and products over the course of a reaction, providing crucial kinetic data. magritek.com For example, in monitoring the autoxidation of phosphine (B1218219) ligands, the signal of the starting phosphine diminishes while the signal for the oxidized product, the phosphine sulfide, grows in intensity at a characteristic downfield position. magritek.com

Table 1: Representative ³¹P NMR Chemical Shifts for Reaction Monitoring

CompoundTypical ³¹P Chemical Shift (ppm)Role in Reaction
Tricyclohexylphosphine (B42057)9.95Reactant
Oxidized Tricyclohexylphosphine (Phosphine Sulfide)47.3Product
Triphenylphosphine (B44618)-7.32Reactant
Triphenylphosphine Sulfide42.5Product

Note: Chemical shifts are relative to an external 85% H₃PO₄ standard. Values can vary slightly based on solvent and concentration.

While ³¹P NMR targets the core phosphorus atom, Proton (¹H) and Carbon-13 (¹³C) NMR are essential for characterizing the organic (butyl) portion of the this compound molecule. rsc.orgrsc.org These techniques are used to confirm the identity and purity of the compound and to characterize related ligands and products in a reaction mixture. rsc.orgumn.edu

In the ¹H NMR spectrum, the protons on the butyl chains appear as distinct multiplets. The chemical shifts and coupling patterns provide information about the connectivity of the carbon atoms and their proximity to the phosphorus atom. Similarly, the ¹³C NMR spectrum shows separate signals for each unique carbon atom in the butyl groups. chemicalbook.com The coupling between phosphorus and the carbon atoms of the butyl chains (J-coupling) provides further structural confirmation, with the magnitude of the coupling constant depending on the number of bonds separating the P and C atoms. rsc.org

Table 2: Typical ¹H and ¹³C NMR Data for Phosphine Sulfides

NucleusCompoundChemical Shift (δ ppm) and MultiplicityCoupling Constant (J Hz)
¹HTriphenylphosphine Sulfide7.72 (m), 7.50 (m), 7.44 (m)J(H,P)=13.3, 2.1, 3.1
¹³CTriphenylphosphine Sulfide132.8 (d), 131.9 (d), 128.6 (d)J(C,P)=10.8, 10.3, 12.5

Note: Data shown for a related compound, triphenylphosphine sulfide, to illustrate typical patterns. Shifts and couplings are solvent-dependent. chemicalbook.com

Vibrational Spectroscopy (IR and Raman) in Bond Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. osti.gov For this compound, these methods are primarily used to identify and characterize the phosphorus-sulfur double bond (P=S). unam.mx The P=S stretching vibration gives rise to a characteristic absorption band in the IR spectrum and a corresponding scattering peak in the Raman spectrum. unam.mxspectrabase.com

The frequency of the P=S stretching mode typically appears in the range of 600-800 cm⁻¹. arxiv.org For triphenylphosphine sulfide, a related aromatic analogue, this stretching frequency is observed at 637 cm⁻¹. unam.mx The precise position of this band can be influenced by the electronegativity and steric bulk of the substituents on the phosphorus atom. Therefore, IR and Raman spectroscopy serve as valuable tools for confirming the successful sulfurization of tributylphosphine and for studying the nature of the P=S bond. chemicalbook.comnih.govchemicalbook.com

Mass Spectrometry (GC-MS) for Product Identification and Reaction Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. amazonaws.com It is widely used in the analysis of reactions involving this compound to separate it from other components in a mixture and to identify reaction byproducts and impurities. shimadzu.com

In a typical GC-MS analysis, the volatile components of a sample are separated in the GC column based on their boiling points and interactions with the column's stationary phase. analchemres.org As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting molecular ion and its characteristic fragment ions are detected, producing a mass spectrum that serves as a molecular fingerprint. nih.gov By comparing the obtained mass spectrum with libraries of known compounds, this compound and other reaction products can be unequivocally identified. amazonaws.com

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org For this compound, which is a solid at room temperature, single-crystal XRD analysis can provide a wealth of structural information, including exact bond lengths, bond angles, and intermolecular interactions within the crystal lattice. researchgate.netmdpi.com

The technique involves irradiating a single crystal of the compound with a beam of X-rays and measuring the diffraction pattern produced. wikipedia.org Analysis of the positions and intensities of the diffracted spots allows for the calculation of an electron density map of the molecule, from which the positions of all atoms can be determined with high precision. nih.gov For example, XRD studies on related phosphine sulfides like triisopropylphosphine (B1582976) sulfide have provided precise measurements of the P=S and P-C bond lengths and the C-P-S and C-P-C bond angles, confirming the tetrahedral geometry around the phosphorus atom. researchgate.net

Table 3: Crystallographic Data for Triisopropylphosphine Sulfide (A Related Compound)

ParameterValue
Crystal SystemOrthorhombic
Space GroupIbam
a (Å)13.573
b (Å)13.8717
c (Å)12.688
V (ų)2388.9

Source: Data from the structural analysis of triisopropylphosphine sulfide, a sterically similar phosphine sulfide. researchgate.net

Electron Microscopy and Elemental Analysis (TEM, EDX, XPS) for Material Characterization

When this compound is used in materials science, for example as a capping agent or a precursor for the synthesis of nanomaterials, a different set of analytical techniques is employed to characterize the final material.

Transmission Electron Microscopy (TEM): TEM is used to visualize the morphology, size, and shape of nanomaterials at high resolution. If this compound were used to synthesize metal phosphide (B1233454) or sulfide nanoparticles, TEM would be essential for determining the size distribution and crystallinity of the resulting particles. rsc.org

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with an electron microscope, EDX (also known as EDS) provides elemental analysis of a sample. thermofisher.comoxinst.com By analyzing the characteristic X-rays emitted from the sample when bombarded by the electron beam, EDX can confirm the presence of phosphorus and sulfur, providing qualitative and quantitative information about the elemental composition of the material. rsc.orgmdpi.com This is crucial for verifying that these elements from the this compound precursor have been incorporated into the final material.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and, critically, the chemical (oxidation) states of the elements on the surface of a material. ukm.mymdpi.com For a material synthesized using this compound, XPS could be used to analyze the high-resolution spectra of the P 2p and S 2p core levels. researchgate.net The binding energies of these photoelectrons would indicate whether the phosphorus and sulfur exist in a sulfide, phosphide, sulfate, or other chemical state, providing insight into the surface chemistry of the material. semanticscholar.org

UV-Vis Spectroscopy in Solution-Phase Studies of this compound

Ultraviolet-visible (UV-Vis) spectroscopy is a versatile analytical technique employed to investigate the electronic transitions of molecules in solution. This method provides valuable insights into the structural and electronic properties of chemical compounds. However, a comprehensive review of the scientific literature reveals a notable absence of detailed research findings and specific data pertaining to the UV-Vis spectroscopic analysis of this compound in solution-phase studies.

Searches of chemical databases and scholarly articles did not yield any specific experimental UV-Vis absorption spectra or associated data tables for this compound. While the synthesis and characterization of analogous compounds, such as triphenylphosphine sulfide, have been documented, and general spectroscopic properties of organophosphorus and sulfur-containing compounds are available, specific data for this compound remains elusive.

Consequently, it is not possible to provide detailed research findings, including data on absorption maxima (λmax), molar absorptivity (ε), or the influence of solvent polarity on the electronic transitions of this compound. The absence of such fundamental spectroscopic data in the public domain limits a thorough discussion and analysis within the scope of this section.

Theoretical and Computational Studies on Tributylphosphine Sulfide

Theoretical and computational chemistry provides powerful tools for understanding the molecular properties and reactivity of organophosphorus compounds like tributylphosphine (B147548) sulfide (B99878). These methods allow for the detailed investigation of electronic structures, reaction mechanisms, and spectroscopic properties, offering insights that complement experimental findings.

Advanced Research Directions and Future Perspectives for Tributylphosphine Sulfide

Exploration of Novel Synthetic Routes and Precursors

The traditional synthesis of tributylphosphine (B147548) sulfide (B99878) often involves the direct reaction of tributylphosphine with elemental sulfur. While effective, current research is focused on developing more sustainable and efficient synthetic routes. A significant advancement in this area is the adoption of green chemistry principles, particularly in the utilization of elemental sulfur, an abundant and inexpensive byproduct of the oil and gas industry. mdpi.com

Recent studies on the synthesis of analogous phosphine (B1218219) sulfides, such as triphenylphosphine (B44618) sulfide, have demonstrated rapid and highly efficient reactions at room temperature using stoichiometric amounts of elemental sulfur in minimal solvent. mdpi.comresearchgate.net This approach, which can be completed in under a minute, presents a significant improvement over methods that require high temperatures and long reaction times. mdpi.comchemicalbook.com The mechanism involves the nucleophilic attack of the phosphine on the S₈ ring, leading to the formation of the phosphine sulfide. chemicalbook.com

Another promising avenue is the exploration of novel precursors. A patented method for the synthesis of the structurally similar triisobutylphosphine sulfide utilizes a Grignard reagent (isobutylmagnesium bromide) and phosphorus trichloride to first synthesize the phosphine, which is then reacted with sulfur. google.com This two-step process offers high yields and operates under mild conditions, making it suitable for industrial-scale production. google.com

Future research in this area will likely focus on one-pot syntheses, the use of alternative and more environmentally benign solvents, and catalyst systems that can facilitate the reaction with even greater efficiency and atom economy. The development of synthetic routes that can be easily scaled up while minimizing waste is a key objective.

Table 1: Comparison of Synthetic Routes for Phosphine Sulfides

MethodPrecursorsReaction ConditionsAdvantages
Direct SulfurizationTributylphosphine, Elemental SulfurVaries, can be room temperatureSimple, high atom economy mdpi.com
Grignard RouteAlkyl/Aryl Halide, Magnesium, Phosphorus Trichloride, SulfurMulti-step, mild to moderate temperaturesHigh yield, suitable for industrial scale google.com
MechanochemicalTriphenylphosphine, SulfurBall milling, room temperatureSolvent-free, reduced reaction time mdpi.comchemicalbook.com

Expanded Catalytic Applications in Stereoselective Synthesis

While tributylphosphine itself has been utilized as a catalyst in various organic transformations, the catalytic potential of tributylphosphine sulfide is a growing area of interest. Phosphine-catalyzed reactions, particularly annulations, have proven to be powerful tools for the construction of complex cyclic molecules.

A notable application is the tributylphosphine-catalyzed [4+2] annulation of imines with allenoates to synthesize highly functionalized tetrahydropyridines. orgsyn.org This reaction proceeds with high efficiency and diastereoselectivity, offering a direct route to valuable heterocyclic scaffolds. orgsyn.org The proposed mechanism involves the nucleophilic addition of tributylphosphine to the allenoate, creating a zwitterionic intermediate that then reacts with the imine. orgsyn.org While the active catalyst is the phosphine, the sulfide can serve as a stable precursor that can be reduced in situ or, in some cases, act as a ligand to modulate the catalytic activity and selectivity.

The broader field of asymmetric catalysis has seen significant advancements through the development of chiral phosphine ligands. nih.govmdpi.com These ligands, when coordinated to a metal center, can induce high levels of enantioselectivity in a wide range of reactions, including hydrogenations, allylic alkylations, and cross-coupling reactions. nih.govchemrxiv.orgnih.gov The steric and electronic properties of the phosphine ligand are crucial for achieving high stereocontrol. nih.gov Future research will likely explore the synthesis of chiral derivatives of this compound and their application as ligands in asymmetric catalysis. The development of bifunctional phosphine ligands, which contain both a Lewis basic phosphine center and another functional group, is a particularly promising direction. orgsyn.org

Design of Advanced Materials Utilizing this compound as a Component

This compound is finding increasing use as a key component in the synthesis of advanced materials, most notably quantum dots (QDs). QDs are semiconductor nanocrystals that exhibit quantum mechanical properties, leading to size-tunable optical and electronic characteristics. mit.edunih.gov

In the synthesis of QDs, such as those made from indium phosphide (B1233454) (InP), tributylphosphine and its derivatives play crucial roles as solvents, capping agents, and precursors. nippon-chem.co.jp this compound, in particular, can serve as a sulfur source for the formation of sulfide-based QDs or as a capping ligand to passivate the surface of the nanocrystals, enhancing their stability and photoluminescence quantum yield. strem.com The long alkyl chains of the tributyl groups help to stabilize the QDs in solution and prevent aggregation. strem.com

The choice of capping ligand is critical in determining the final properties of the QDs. Research is ongoing to develop new ligands that can provide better surface passivation and control over the nanocrystal growth. The use of phosphine sulfides with varying alkyl chain lengths and functionalities could offer a way to fine-tune the properties of QDs for specific applications, such as in displays, lighting, and biomedical imaging. mit.edunippon-chem.co.jpmnba-journal.com

Table 2: Role of Phosphine Derivatives in Quantum Dot Synthesis

CompoundRole in QD SynthesisImpact on QD Properties
TributylphosphineSolvent, capping agent, reducing agentInfluences particle size and distribution
This compound Sulfur precursor, capping agent Affects composition and surface passivation
TrioctylphosphineSolvent, capping agentHigh boiling point allows for high-temperature synthesis strem.com
Trioctylphosphine OxideCapping agent, solventEnhances stability and quantum yield nippon-chem.co.jpstrem.com

Deeper Understanding of Metal-Ligand Cooperativity in Catalysis

Metal-ligand cooperativity (MLC) is a paradigm in catalysis where both the metal center and the ligand are actively involved in the bond-making and bond-breaking processes of a chemical reaction. nih.govwikipedia.org This is in contrast to traditional catalysis where the ligand is often considered a "spectator," merely tuning the electronic and steric properties of the metal. nih.gov

Phosphine ligands can participate in MLC in various ways. For instance, the phosphorus atom can act as a Lewis base, while the metal acts as a Lewis acid, leading to a synergistic activation of substrates. In the context of this compound, both the phosphorus and sulfur atoms can potentially interact with a metal center. The sulfur atom, with its lone pairs of electrons, can also act as a donor ligand.

Recent studies have highlighted the role of sulfur-containing ligands in MLC. For example, thiol ligands have been shown to act as transient cooperative ligands in hydrogenation and dehydrogenation reactions. nih.gov The reversible coordination of the thiol to the metal center can influence the reaction rate and selectivity. nih.gov While direct studies on the MLC of this compound are still emerging, the fundamental principles suggest that it could participate in similar cooperative catalytic cycles. Future research in this area will likely involve the synthesis and characterization of metal complexes of this compound and the investigation of their reactivity in catalytic transformations. Computational studies will also be crucial in elucidating the detailed mechanisms of MLC involving this ligand.

Role in Sustainable Chemical Processes and Waste Valorization

The principles of green chemistry and the circular economy are increasingly driving chemical research and development. mdpi.comcetjournal.itnoviams.com this compound has a role to play in this transition towards more sustainable chemical processes.

As mentioned earlier, the synthesis of this compound can utilize elemental sulfur, a large-volume byproduct of the petrochemical industry. mdpi.com This represents a form of waste valorization, converting a low-value byproduct into a valuable chemical. mdpi.com Furthermore, research into the restoration of phosphines from their corresponding oxides and sulfides is gaining traction. rsc.org Developing efficient methods to reduce this compound back to tributylphosphine would create a closed-loop system, aligning with the principles of a circular economy. rsc.org

The application of this compound in catalysis can also contribute to sustainability. Catalytic processes are inherently more sustainable than stoichiometric reactions as they reduce waste and energy consumption. By developing highly efficient and selective catalytic systems based on this compound, it is possible to create more environmentally friendly routes to important chemical products.

Future research will likely focus on expanding the use of this compound in green chemical processes. This could include its use as a catalyst in reactions that utilize renewable feedstocks, its application in environmentally benign solvents such as water or ionic liquids, and the development of recyclable catalytic systems.

Q & A

Q. What are the key physicochemical properties of tributylphosphine sulfide that influence its use in experimental design?

this compound (TBP-S) is a sulfur-containing organophosphorus compound often dissolved in tributylphosphine (TBP) to enhance solubility and stability. Its ability to act as a ligand or intermediate in reactions stems from its electron-donating sulfur atom and hydrophobic alkyl chains . Key properties include its solubility in organic solvents, reactivity with electrophilic species, and thermal stability. Researchers should characterize these properties via nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and thermogravimetric analysis (TGA) to validate purity and stability before use .

Q. How is this compound synthesized, and what are common contaminants to monitor?

TBP-S is typically synthesized by reacting tributylphosphine with elemental sulfur under inert conditions. Contaminants such as unreacted sulfur, residual TBP, or oxidation byproducts (e.g., phosphine oxides) must be monitored using gas chromatography-mass spectrometry (GC-MS) or Fourier-transform infrared spectroscopy (FTIR). Strict control of reaction stoichiometry and inert atmospheres minimizes side reactions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

TBP-S is corrosive, toxic to aquatic life, and causes severe skin/eye damage. Researchers must use fume hoods, wear nitrile gloves, chemical-resistant aprons, and safety goggles. Spills should be neutralized with inert adsorbents (e.g., silica gel) and disposed of as hazardous waste. Avoid aqueous environments to prevent ecological toxicity .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its role in catalytic or stoichiometric reactions?

The sulfur atom in TBP-S acts as a stronger σ-donor and weaker π-acceptor compared to phosphines, altering reaction pathways in organometallic catalysis. For example, in Michael addition analogs, TBP-S may stabilize zwitterionic intermediates differently than TBP, as seen in phosphine-catalyzed reactions. Density functional theory (DFT) calculations and X-ray crystallography can elucidate its coordination geometry and electronic effects .

Q. What experimental strategies resolve contradictions in reported data on TBP-S’s reactivity in reductive environments?

Discrepancies in studies may arise from differences in TBP-S purity, solvent choice, or reaction conditions. For instance, highlights TBP-S as a non-fluorescent probe component due to π-system interruption, but conflicting results could occur if residual TBP alters redox activity. Researchers should:

  • Standardize synthesis and purification protocols.
  • Use control experiments (e.g., TBP-free analogs) to isolate TBP-S effects.
  • Employ kinetic studies (stopped-flow spectroscopy) to track reaction intermediates .

Q. How can TBP-S be optimized as a ligand in nanoparticle synthesis, and what analytical methods validate its effectiveness?

In quantum dot synthesis, TBP-S may act as a capping ligand due to its strong binding to metal surfaces. To optimize:

  • Vary ligand-to-metal ratios during synthesis and monitor nanoparticle size via transmission electron microscopy (TEM).
  • Assess colloidal stability using dynamic light scattering (DLS).
  • Compare photoluminescence quantum yields (PLQY) with other ligands (e.g., trioctylphosphine oxide) to evaluate electronic passivation efficacy .

Q. What methodologies assess the ecological impact of TBP-S in laboratory wastewater, and how can risks be mitigated?

TBP-S’s acute toxicity to aquatic organisms (e.g., Daphnia magna) necessitates stringent waste management. Researchers should:

  • Quantify TBP-S concentrations in effluents using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Implement on-site neutralization (e.g., oxidation with hydrogen peroxide) to degrade TBP-S before disposal.
  • Collaborate with environmental toxicology labs to model bioaccumulation risks .

Data Presentation and Reproducibility Guidelines

  • Tables : Include Roman numeral-labeled tables with footnotes explaining abbreviations (e.g., "TBP-S: this compound"). Data should be self-explanatory, with columns for experimental conditions, replicates, and statistical significance .
  • Figures : Use high-resolution spectra (e.g., NMR, UV-Vis) to illustrate reaction progress or ligand binding. Annotate critical peaks and reference control experiments .
  • Supplementary Materials : Provide raw kinetic data, synthetic procedures, and computational input files to ensure reproducibility .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.